carbonic acid;2-methyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
carbonic acid;2-methyl-1,3-thiazole-4-carboxylic acid is a compound with the molecular formula C5H5NO2S·CH2O3. It is a combination of 2-methyl-1,3-thiazole-4-carboxylic acid and carbonic acid in a 1:1 ratio. This compound is known for its unique chemical structure, which includes a thiazole ring, a carboxylic acid group, and a carbonic acid moiety. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its aromatic properties .
Preparation Methods
The synthesis of 2-methyl-1,3-thiazole-4-carboxylic acid carbonic acid (1:1) typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with carbonic acid. One common method for preparing 2-methyl-1,3-thiazole-4-carboxylic acid involves the reaction of 2-methylthiazole with carbon dioxide under specific conditions . Industrial production methods may involve the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product .
Chemical Reactions Analysis
carbonic acid;2-methyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
carbonic acid;2-methyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-1,3-thiazole-4-carboxylic acid carbonic acid (1:1) involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling . The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
carbonic acid;2-methyl-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
2-Methyl-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group at a different position.
4-Methylthiazole-2-carboxylic acid: Another thiazole derivative with a different substitution pattern.
2-Aminothiazole-4-carboxylic acid: Contains an amino group instead of a methyl group.
These compounds share the thiazole ring but differ in their substituents and positions, leading to variations in their chemical properties and applications. The uniqueness of 2-methyl-1,3-thiazole-4-carboxylic acid carbonic acid (1:1) lies in its combination with carbonic acid, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
carbonic acid;2-methyl-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.CH2O3/c1-3-6-4(2-9-3)5(7)8;2-1(3)4/h2H,1H3,(H,7,8);(H2,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKLFKYYIZXGPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)O.C(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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